Diastereoselectivity in Enolate Alkylation vs. Non-Methylated Analog (CAS 93250-91-0)
The lithium enolate of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate, generated with LDA in THF at −75 °C, undergoes alkylation and hydroxyalkylation with a diastereomeric ratio exceeding 95:5, as established by the Seebach group for the closely related N-formyl oxazolidine carboxylate system [1]. For the non-methylated analog methyl (2R,4S)-2-tert-butyl-3-formyloxazolidine-4-carboxylate (CAS 93250-91-0), enolate alkylations under comparable conditions (LDA, THF, −75 °C) yield diastereoselectivities above 90%, though with the caveat that product mixtures are more sensitive to cosolvent identity (HMPA vs. DMPU) . The presence of the 4-methyl substituent in the target compound introduces a quaternary center that conformationally locks the oxazolidine ring, reducing competing reaction pathways and providing a >95:5 dr floor that is less condition-dependent [2].
| Evidence Dimension | Diastereomeric ratio (dr) in lithium enolate alkylation with electrophiles |
|---|---|
| Target Compound Data | dr > 95:5 (Re-face attack, lk topicity) |
| Comparator Or Baseline | Methyl (2R,4S)-2-tert-butyl-3-formyloxazolidine-4-carboxylate (CAS 93250-91-0, non-methylated): dr > 90% |
| Quantified Difference | ≥5 percentage point dr advantage for the 4-methyl variant; lower sensitivity to cosolvent variation |
| Conditions | Enolate generation: LDA (1.1 equiv), THF, −75 °C; alkylation with alkyl halides or carbonyl electrophiles |
Why This Matters
For procurement in asymmetric synthesis campaigns, a >95:5 dr floor reduces the need for diastereomer separation by chromatography, directly lowering purification costs and improving isolated yields of the desired enantiopure α,α-disubstituted amino acid.
- [1] Seebach, D.; Aebi, J. D. α-Alkylation of Serine with Self-Reproduction of the Center of Chirality. Tetrahedron Lett. 1984, 25 (24), 2545–2548. View Source
- [2] Brunner, M.; Straub, T.; Koskinen, A. M. P. Stereocontrolled α-Alkylation of Fully Protected L-Serine. Tetrahedron Lett. 2004, 45, 5751–5754. View Source
